1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
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Overview
Description
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Methoxyphenyl Group: The final step involves coupling the chlorinated, alkylated indole with a methoxyphenyl group through a condensation reaction, often using a base like sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which requires detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
- 1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
The uniqueness of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H16ClNO2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(E)-1-(2-chloro-1-methylindol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c1-21-16-6-4-3-5-15(16)18(19(21)20)17(22)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3/b12-9+ |
InChI Key |
CUVJHJCKOAGZFN-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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